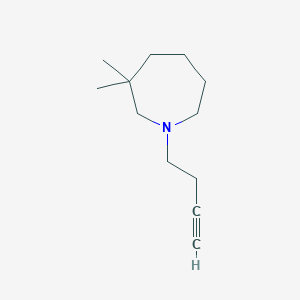

1-But-3-ynyl-3,3-dimethylazepane

Description

1-But-3-ynyl-3,3-dimethylazepane is a seven-membered azepane ring derivative featuring a terminal alkyne substituent (but-3-ynyl group) and two methyl groups at the 3-position of the heterocyclic ring. This structural configuration confers unique steric and electronic properties, distinguishing it from simpler amines or alkyne-containing compounds. The azepane ring provides a rigid scaffold, while the electron-rich alkyne moiety may enhance reactivity in cycloaddition or metal-catalyzed coupling reactions.

Properties

IUPAC Name |

1-but-3-ynyl-3,3-dimethylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-4-5-9-13-10-7-6-8-12(2,3)11-13/h1H,5-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXBQSJVQUEGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN(C1)CCC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861722-17-9 | |

| Record name | 1-(but-3-yn-1-yl)-3,3-dimethylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3,3-dimethylazepane typically involves the reaction of 3,3-dimethylazepane with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-3,3-dimethylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Various substituted azepane derivatives

Scientific Research Applications

1-But-3-ynyl-3,3-dimethylazepane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3,3-dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the alkyne group allows for potential interactions with nucleophiles, while the azepane ring can provide structural stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Key Observations:

Amine Basicity :

- This compound, as a tertiary amine, exhibits lower basicity compared to primary amines like n-Butylamine (pKa ~10.6 for primary vs. ~4-5 for tertiary amines) .

- The steric bulk of the dimethyl groups in the azepane derivative may further reduce nucleophilicity compared to simpler amines.

Reactivity of Alkyne Substituents: The but-3-ynyl group in the azepane derivative shares similarities with terminal alkynes in compounds like 2-Methyl-1-phenyl-1-butene (CAS 56253-64-6) , which participate in cycloaddition or Sonogashira coupling. However, the azepane ring may impose steric constraints on alkyne reactivity.

Coordination Chemistry: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an N,O-bidentate directing group for metal coordination , the azepane derivative lacks oxygen donors. Its tertiary nitrogen and alkyne could still act as weak ligands in transition-metal complexes.

Hydrophobicity vs.

Notes

- Contradictions and Limitations : The evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. For instance, while n-Butylamine is well-characterized, the azepane derivative’s properties remain speculative.

Biological Activity

1-But-3-ynyl-3,3-dimethylazepane (CAS No. 1861722-17-9) is a chemical compound characterized by its azepane ring and a but-3-ynyl substituent. Its unique structure has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a seven-membered azepane ring, which distinguishes it from other similar compounds like piperidine and pyrrolidine. This structural uniqueness contributes to its distinct chemical and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N |

| Molecular Weight | 191.31 g/mol |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethylazepane with but-3-yn-1-yl bromide under basic conditions. Common reagents include sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antifungal Activity

In vitro studies suggest that this compound is effective against certain fungal pathogens. The presence of the alkyne group may enhance its interaction with fungal cell components, leading to cell death.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors within microbial cells. The alkyne functionality allows for potential nucleophilic interactions, while the azepane ring provides structural stability and influences binding affinity.

Case Studies

- Antibacterial Efficacy : A study investigating the antibacterial effects of this compound demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.

- Antifungal Activity : Another research effort revealed that the compound effectively inhibited Candida albicans proliferation with an IC50 value of approximately 30 µg/mL.

Comparison with Similar Compounds

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-But-3-ynyl-3,3-dimethylpiperidine | Moderate antibacterial | Six-membered ring |

| 1-But-3-ynyl-3,3-dimethylpyrrolidine | Low antifungal | Five-membered ring |

| 1-But-3-ynyl-3,3-dimethylmorpholine | Limited activity | Six-membered morpholine ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.